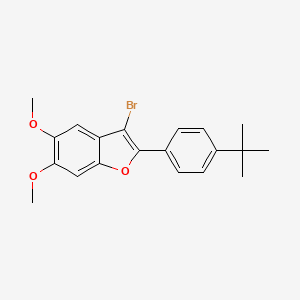
3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom, a tert-butyl group, and two methoxy groups attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzofuran ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran, while oxidation with potassium permanganate can produce this compound-1-carboxylic acid.
Scientific Research Applications
3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Bromo-2-phenyl-5,6-dimethoxybenzofuran: Similar structure but without the tert-butyl group, which can influence its steric properties and interactions.
3-Bromo-2-(4-methylphenyl)-5,6-dimethoxybenzofuran: Contains a methyl group instead of a tert-butyl group, affecting its hydrophobicity and reactivity.
Uniqueness
3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s interactions with other molecules.
Properties
Molecular Formula |
C20H21BrO3 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-bromo-2-(4-tert-butylphenyl)-5,6-dimethoxy-1-benzofuran |
InChI |
InChI=1S/C20H21BrO3/c1-20(2,3)13-8-6-12(7-9-13)19-18(21)14-10-16(22-4)17(23-5)11-15(14)24-19/h6-11H,1-5H3 |
InChI Key |
MDPMNDFBEWAJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C3=CC(=C(C=C3O2)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



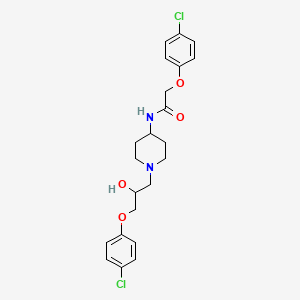

![1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13050986.png)
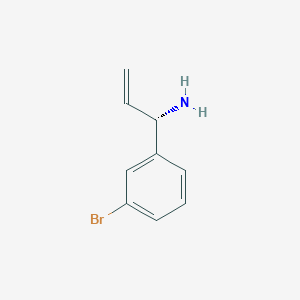
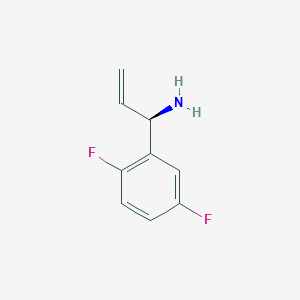
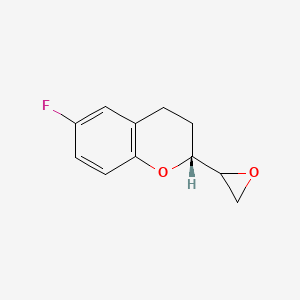
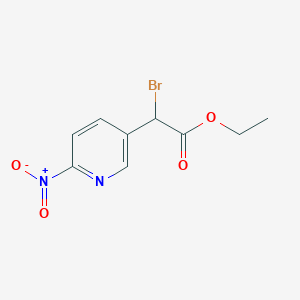
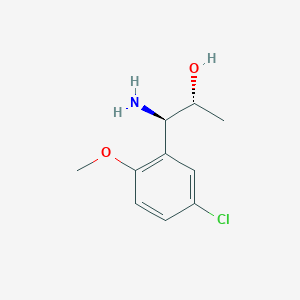
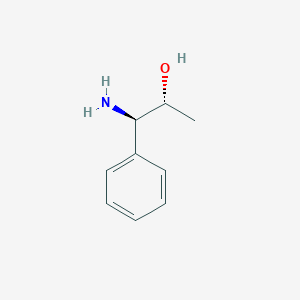
![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)
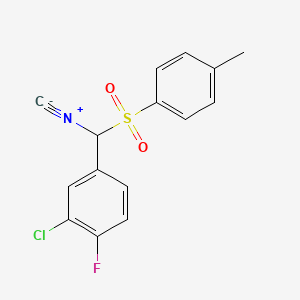
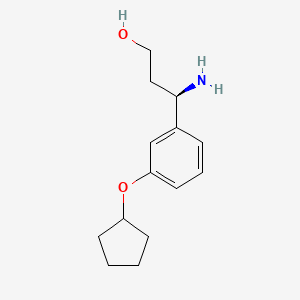
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
